molecular formula C19H16N4 B2782039 4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole CAS No. 2415632-02-7

4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole

Cat. No.: B2782039
CAS No.: 2415632-02-7
M. Wt: 300.365
InChI Key: SRUHRDCLIXTDKJ-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with phenyl and pyrrolyl groups

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is unique due to the presence of both phenyl and pyrrolyl groups on the triazole ring. This combination of substituents can enhance its biological activity and electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(4-methylphenyl)-1-phenyl-5-pyrrol-1-yltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4/c1-15-9-11-16(12-10-15)18-19(22-13-5-6-14-22)23(21-20-18)17-7-3-2-4-8-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUHRDCLIXTDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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